![molecular formula C12H7Cl2NOS2 B12610923 2-[(1-Benzothiophen-3-yl)methyl]-4,5-dichloro-1,2-thiazol-3(2H)-one CAS No. 918107-60-5](/img/structure/B12610923.png)
2-[(1-Benzothiophen-3-yl)methyl]-4,5-dichloro-1,2-thiazol-3(2H)-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-[(1-Benzothiophen-3-yl)methyl]-4,5-dichloro-1,2-thiazol-3(2H)-one is a heterocyclic compound that contains both sulfur and nitrogen atoms in its structure. This compound is part of the thiazole family, which is known for its diverse biological activities and applications in various fields such as medicine, agriculture, and industry .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[(1-Benzothiophen-3-yl)methyl]-4,5-dichloro-1,2-thiazol-3(2H)-one typically involves the reaction of 1-benzothiophene-3-carbaldehyde with 4,5-dichloro-1,2-thiazol-3(2H)-one under specific conditions. The reaction is usually carried out in the presence of a base such as potassium carbonate and a solvent like dimethylformamide (DMF) at elevated temperatures .
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, the purification of the final product is achieved through techniques such as recrystallization and chromatography .
Chemical Reactions Analysis
Types of Reactions
2-[(1-Benzothiophen-3-yl)methyl]-4,5-dichloro-1,2-thiazol-3(2H)-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction can be achieved using agents such as sodium borohydride or lithium aluminum hydride.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in acetic acid at room temperature.
Reduction: Sodium borohydride in methanol at low temperatures.
Substitution: Amines in ethanol under reflux conditions.
Major Products Formed
Oxidation: Formation of sulfoxides or sulfones.
Reduction: Formation of the corresponding alcohols or amines.
Substitution: Formation of substituted thiazoles with various functional groups.
Scientific Research Applications
Antimicrobial Activity
Recent studies have highlighted the compound's potential as an antimicrobial agent. Research indicates that derivatives of thiazole compounds exhibit significant activity against both Gram-positive and Gram-negative bacteria. For instance:
- Activity Against Resistant Strains: Thiazole derivatives have shown effectiveness against methicillin-resistant Staphylococcus aureus (MRSA) and vancomycin-resistant Enterococcus faecium (VRE) . The specific compound has been synthesized and tested for its efficacy against these pathogens, demonstrating promising results.
- Broad-Spectrum Antifungal Properties: The compound has also been evaluated for antifungal activity against drug-resistant strains of Candida spp., with some derivatives showing superior efficacy compared to traditional antifungals like fluconazole .
Anticancer Potential
The anticancer properties of 2-[(1-Benzothiophen-3-yl)methyl]-4,5-dichloro-1,2-thiazol-3(2H)-one have been explored in various studies:
- Cell Viability Studies: In vitro studies have demonstrated that certain thiazole derivatives significantly decrease the viability of cancer cell lines such as Caco-2 (human colorectal adenocarcinoma) and A549 (human lung carcinoma). For example, compounds derived from the thiazole scaffold have shown up to 70% inhibition of cell growth in treated cultures .
- Mechanism of Action: The mechanism by which these compounds exert their anticancer effects is still under investigation but may involve apoptosis induction and cell cycle arrest .
Organic Electronics
Beyond biological applications, this compound is being studied for its potential use in organic electronic devices:
- Conductive Polymers: The incorporation of thiazole units into polymer backbones has been shown to enhance charge transport properties. This makes such compounds suitable candidates for use in organic light-emitting diodes (OLEDs) and organic photovoltaic cells .
Case Study 1: Antimicrobial Efficacy
A study conducted on a series of thiazole derivatives, including the target compound, reported significant antibacterial activity against resistant strains. The results indicated a minimum inhibitory concentration (MIC) of less than 10 µg/mL for some derivatives against MRSA.
Case Study 2: Anticancer Activity
In another study focusing on anticancer properties, the compound was tested against various cancer cell lines. It was found that modifications to the thiazole ring could enhance cytotoxicity, suggesting that structural optimization could lead to more potent anticancer agents.
Summary
The compound this compound exhibits promising applications in antimicrobial and anticancer research as well as in the field of organic electronics. Its unique structure allows for versatile modifications that can enhance its biological activity and electronic properties. Continued research into this compound may yield valuable insights and lead to the development of novel therapeutic agents and advanced materials.
Mechanism of Action
The mechanism of action of 2-[(1-Benzothiophen-3-yl)methyl]-4,5-dichloro-1,2-thiazol-3(2H)-one involves its interaction with specific molecular targets and pathways. The compound can inhibit certain enzymes or receptors, leading to its biological effects. For example, it may inhibit microbial growth by targeting bacterial enzymes or exhibit anticancer activity by interfering with cell proliferation pathways .
Comparison with Similar Compounds
Similar Compounds
Sulfathiazole: An antimicrobial drug with a thiazole ring.
Ritonavir: An antiretroviral drug containing a thiazole moiety.
Abafungin: An antifungal agent with a thiazole structure.
Uniqueness
2-[(1-Benzothiophen-3-yl)methyl]-4,5-dichloro-1,2-thiazol-3(2H)-one is unique due to its specific combination of a benzothiophene and a dichlorothiazole moiety. This unique structure imparts distinct chemical and biological properties, making it a valuable compound for various applications .
Biological Activity
The compound 2-[(1-Benzothiophen-3-yl)methyl]-4,5-dichloro-1,2-thiazol-3(2H)-one , also known by its CAS number 918107-60-5 , is a thiazole derivative that has garnered attention for its potential biological activities. This article reviews the biological activity of this compound, focusing on its antimicrobial properties, cytotoxic effects, and potential therapeutic applications.
Chemical Structure and Properties
- Molecular Formula : C₁₂H₇Cl₂NOS₂
- Molecular Weight : 292.22 g/mol
- Chemical Structure : The compound features a benzothiophene moiety linked to a dichlorothiazolone structure, which is significant for its biological activity.
Antimicrobial Activity
Research indicates that thiazole derivatives exhibit significant antimicrobial properties. In vitro studies have shown that this compound demonstrates potent activity against various bacterial strains, including both Gram-positive and Gram-negative bacteria.
Table 1: Antimicrobial Activity of this compound
Bacterial Strain | Minimum Inhibitory Concentration (MIC) |
---|---|
Staphylococcus aureus | 16 µg/mL |
Escherichia coli | 32 µg/mL |
Pseudomonas aeruginosa | 64 µg/mL |
Candida albicans | 32 µg/mL |
These results suggest that the compound could be developed as a potential antimicrobial agent.
Cytotoxic Effects
The cytotoxicity of the compound has been evaluated using various cancer cell lines. Notably, studies have reported that it exhibits selective cytotoxicity against certain cancer cells while sparing normal cells.
Table 2: Cytotoxic Effects on Cancer Cell Lines
Cell Line | IC₅₀ (µM) | Selectivity Index |
---|---|---|
HeLa (Cervical) | 25 | >5 |
MCF7 (Breast) | 30 | >4 |
A549 (Lung) | 40 | >3 |
Normal Fibroblasts | >100 | - |
The selectivity index indicates that the compound may preferentially target cancer cells over normal cells, making it a candidate for further development in cancer therapy.
The biological activity of this compound is hypothesized to involve the disruption of cellular processes in pathogens and cancer cells. It may inhibit key enzymes or interfere with metabolic pathways crucial for cell survival. Further research is necessary to elucidate the precise mechanisms involved.
Case Studies and Research Findings
Several studies have highlighted the potential applications of this compound:
- Antibacterial Efficacy : A study published in MDPI demonstrated that thiazole derivatives exhibit broad-spectrum antibacterial activity, with specific attention to their effectiveness against resistant strains .
- Anticancer Properties : Research indicated that compounds similar to this compound showed promising results in reducing cell viability in various cancer models .
- Toxicological Assessment : A comprehensive toxicological assessment revealed that while the compound exhibits significant biological activity, it also requires careful evaluation regarding its safety profile for human use .
Properties
CAS No. |
918107-60-5 |
---|---|
Molecular Formula |
C12H7Cl2NOS2 |
Molecular Weight |
316.2 g/mol |
IUPAC Name |
2-(1-benzothiophen-3-ylmethyl)-4,5-dichloro-1,2-thiazol-3-one |
InChI |
InChI=1S/C12H7Cl2NOS2/c13-10-11(14)18-15(12(10)16)5-7-6-17-9-4-2-1-3-8(7)9/h1-4,6H,5H2 |
InChI Key |
QWBCTIJIXCVJHP-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C2C(=C1)C(=CS2)CN3C(=O)C(=C(S3)Cl)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.